molecular formula C18H22FN5O2S B2560780 5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine CAS No. 1797292-78-4

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2560780
CAS No.: 1797292-78-4
M. Wt: 391.47
InChI Key: KERSYIAZGYMBRR-UHFFFAOYSA-N
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Description

5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H22FN5O2S and its molecular weight is 391.47. The purity is usually 95%.
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Scientific Research Applications

Receptor Antagonism and Neuroleptic Potential

Research has shown that compounds with structural similarities to "5-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine" demonstrate significant affinity for dopamine D-2 and serotonin 5-HT2 receptors. This class of compounds, particularly those with piperazine and piperidinyl substitutions, has been investigated for their potential as noncataleptogenic, centrally acting agents. Their profiles suggest similarities with atypical neuroleptics like clozapine, indicating their potential use in treating disorders with a dopaminergic and serotonergic component without inducing catalepsy, a common side effect of traditional antipsychotic medications (Perregaard et al., 1992).

Antimicrobial Activity

Another research avenue explores the antimicrobial potential of compounds containing the piperazine ring and the imidazo[1,2-b]pyridazine moiety. These compounds have been synthesized and screened for in vitro antimicrobial activity against a range of gram-positive and gram-negative bacteria, showing promise as a novel class of antimicrobial agents (Bhatt et al., 2016).

Antifungal and Antimicrobial Derivatives

Derivatives featuring the sulfonyl moiety have been synthesized for their potential in treating fungal infections. A study focusing on pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety found some of these compounds to exhibit significant antimicrobial activity, highlighting their potential in developing new antifungal agents (Ammar et al., 2004).

Enzyme Inhibition for Antidiabetic Applications

Compounds with structural elements of "this compound" have been investigated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, offering a pathway for the development of new antidiabetic medications. Such compounds could enhance insulin secretion and manage blood glucose levels, providing a novel therapeutic approach for diabetes treatment (Bindu et al., 2019).

Properties

IUPAC Name

5-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-3-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2S/c19-16-5-1-2-6-17(16)27(25,26)24-11-9-22(10-12-24)15-13-18(21-20-14-15)23-7-3-4-8-23/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERSYIAZGYMBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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